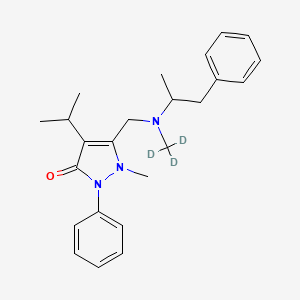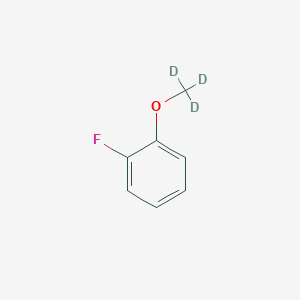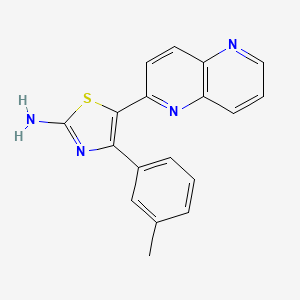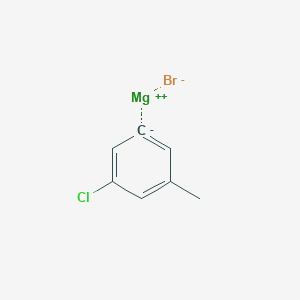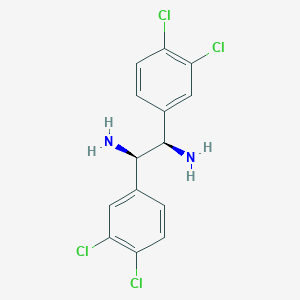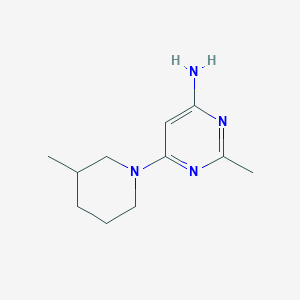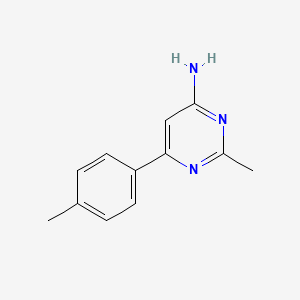
N-Pentyl-N-propyl-beta-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Pentyl-N-propyl-beta-alanine is a synthetic compound with the molecular formula C11H23NO2 and a molecular weight of 201.306 g/mol . This compound is part of the beta-alanine family, which is known for its various applications in biochemistry and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Pentyl-N-propyl-beta-alanine typically involves the reaction of beta-alanine with N-pentyl and N-propyl groups under controlled conditions. One common method is the reductive amination of beta-alanine with N-pentyl and N-propyl aldehydes in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is carried out in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by maintaining optimal reaction conditions and minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions
N-Pentyl-N-propyl-beta-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary or secondary amines.
Substitution: Alkylated derivatives of this compound.
Applications De Recherche Scientifique
N-Pentyl-N-propyl-beta-alanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Pentyl-N-propyl-beta-alanine involves its interaction with specific molecular targets and pathways. It is known to regulate the pantothenate biosynthetic pathway by limiting the supply of beta-alanine in response to coenzyme A concentration. This regulation is mediated by the formation of a complex between activated aspartate decarboxylase (PanD) and PanZ, leading to the sequestration of the pyruvoyl cofactor as a ketone hydrate .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Pentyl-beta-alanine
- N-Propyl-beta-alanine
- Beta-alanine
Uniqueness
N-Pentyl-N-propyl-beta-alanine is unique due to its dual substitution with both N-pentyl and N-propyl groups, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C11H23NO2 |
|---|---|
Poids moléculaire |
201.31 g/mol |
Nom IUPAC |
3-[pentyl(propyl)amino]propanoic acid |
InChI |
InChI=1S/C11H23NO2/c1-3-5-6-9-12(8-4-2)10-7-11(13)14/h3-10H2,1-2H3,(H,13,14) |
Clé InChI |
DSBPRSJLVKJQCW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN(CCC)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


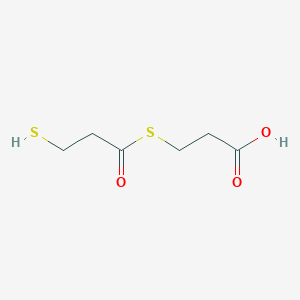


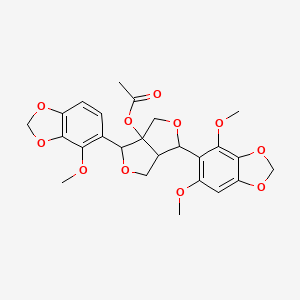
![2,2-Difluoro-5-methylbicyclo[2.2.1]heptane](/img/structure/B13440833.png)

